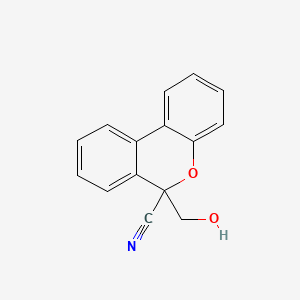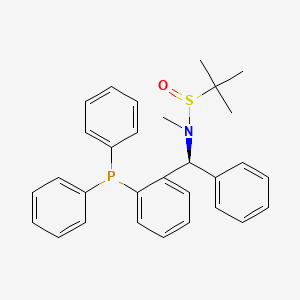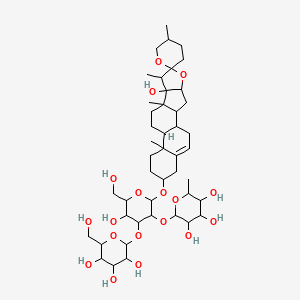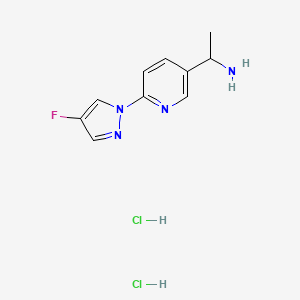
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one is a complex organic compound with a unique structure It is characterized by a decahydrobenz(e)inden core, which is a fused ring system, and various functional groups including an ethyl group, a hydroxyl group, and a methyl group
Métodos De Preparación
The synthesis of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Cyclization Reactions: The formation of the decahydrobenz(e)inden core often involves cyclization reactions, where linear precursors are transformed into cyclic structures.
Functional Group Introduction:
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are commonly used in these reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated hydrocarbon.
Aplicaciones Científicas De Investigación
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.
Comparación Con Compuestos Similares
1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one can be compared with other similar compounds, such as:
Decahydrobenz(e)inden Derivatives: These compounds share the same core structure but differ in the functional groups attached. The presence of different functional groups can significantly alter their chemical and biological properties.
Hydroxy- and Methyl-Substituted Indenes: Compounds with similar hydroxyl and methyl substitutions may exhibit similar reactivity and biological activities. the specific arrangement and combination of these groups in this compound make it unique.
Ethyl-Substituted Compounds: The ethyl group contributes to the compound’s hydrophobicity and can influence its interaction with biological membranes and proteins.
Propiedades
Número CAS |
105359-51-1 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3 |
Clave InChI |
DOTDLCMVUVGSDP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)
![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)

![(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one](/img/structure/B12299777.png)


![2-Aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12299784.png)

![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)

![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)


![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)
